molecular formula C12H12N2 B1227191 N-(pyridin-4-ylmethyl)aniline CAS No. 3034-32-0

N-(pyridin-4-ylmethyl)aniline

Cat. No.: B1227191
CAS No.: 3034-32-0
M. Wt: 184.24 g/mol
InChI Key: IRJVUOQNBSTXGA-UHFFFAOYSA-N
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Description

Context and Significance in Organic and Coordination Chemistry

The importance of N-(pyridin-4-ylmethyl)aniline stems from its dual utility in both organic synthesis and coordination chemistry. Its structure allows for systematic modifications, enabling researchers to fine-tune its properties for specific applications.

In organic chemistry , the this compound framework is a recognized scaffold in medicinal chemistry. Derivatives of this compound have been the focus of de novo drug design, particularly in the search for novel anticancer agents. nih.gov Researchers have developed this compound derivatives as potential inhibitors of the Kinase Insert Domain Receptor (KDR), a vascular endothelial growth factor (VEGF) receptor that is a key target in cancer therapy. nih.gov The design process for these potential inhibitors often involves sophisticated computational techniques, including 3D quantitative structure-activity relationship (3D-QSAR) modeling and molecular fragment replacement to predict the biological activity of new compounds. nih.gov

In coordination chemistry , the compound and its analogues function as versatile ligands capable of binding to metal ions. The nitrogen atoms of the pyridine (B92270) ring and the secondary amine can act as donor sites, allowing the molecule to function as a bidentate ligand. The coordination of these ligands with various transition metals, such as silver (Ag(I)), palladium (Pd(II)), and zinc (Zn(II)), has been extensively studied. researchgate.netukzn.ac.za This research has led to the synthesis of a diverse array of metal-organic structures, including discrete mononuclear or dimeric complexes and extended one-dimensional (1D) coordination polymers. researchgate.netrsc.orgrsc.org The final architecture of these assemblies is often dictated by factors such as the choice of the metal center and the nature of the counteranions present during crystallization. researchgate.net The flexibility of related ligands, like N,N,4-tris(pyridin-2-ylmethyl)aniline, demonstrates how a range of structures from discrete molecules to coordination polymers can be achieved with different metal ions like copper, cobalt, and manganese. rsc.orgrsc.org

Metal Complexes with this compound Analogues

LigandMetal IonResulting Structure TypeReference
(E)-N-(pyridin-4-ylmethylene)anilineAg(I)Discrete Complex researchgate.net
(E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)anilineAg(I)1-D Coordination Polymer researchgate.net
N,N,4-tris(pyridin-2-ylmethyl)anilineCu(II), Co(II), Mn(II)Discrete Complexes, Dimers, 1-D Coordination Polymers rsc.orgrsc.org
4-methoxy-N-(pyridin-2-ylmethyl)anilinePd(II)Distorted Square Planar Complex researchgate.net
N-((pyridin-2-yl)methyl)aniline derivativesPd(II)Mononuclear Complexes ukzn.ac.za

Overview of Research Domains for this compound Analogues

The structural versatility of this compound has led to the exploration of its analogues across several key research domains. By modifying the core structure, scientists can tailor these compounds for specific functions in catalysis, medicine, and materials science.

Catalysis: Metal complexes derived from this compound analogues have shown significant potential in catalysis. For instance, palladium(II) complexes bearing substituted N-((pyridin-2-yl)methyl)aniline ligands have been synthesized to study substitution reaction mechanisms. ukzn.ac.za In these studies, it was found that the reactivity of the complexes is heavily dependent on the electronic effects of substituents on the aniline (B41778) ring; electron-withdrawing groups increased reactivity, while electron-donating groups decreased it. ukzn.ac.za Furthermore, complexes of zinc(II), palladium(II), and cadmium(II) with 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been successfully used as initiators for the polymerization of methyl methacrylate (B99206). researchgate.net

Medicinal Chemistry and Agrochemicals: The application of this compound analogues extends beyond cancer research into other areas of medicinal and agricultural science. A notable example is the development of derivatives as inhibitors of the Aedes aegypti inward-rectifier potassium (Kir1) channel. nih.gov This research aims to create novel insecticides to combat mosquito-borne diseases by targeting a crucial biological pathway in the insect. nih.gov

Materials Science: In materials science, coordination compounds made from these ligands are of interest for their unique photophysical and photoreactive properties. researchgate.netresearchgate.net Some coordination polymers have been shown to exhibit photoluminescence, with the emission properties tunable by changing the metal ion. researchgate.net Research into a related imine analogue, N-(4-pyridylmethylene)aniline, coordinated to a Zn(II) center, revealed that photoirradiation led to partial trans-cis isomerization of the ligand rather than a dimerization reaction, highlighting the potential for creating photoresponsive materials. bohrium.com

Research Applications of this compound Analogues

Research DomainAnalogue/DerivativeSpecific Application/FindingReference
Medicinal ChemistryThis compound derivativesDesign of KDR inhibitors for anticancer therapy. nih.gov
Agrochemicals2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilineInhibition of Aedes aegypti Kir1 channel for insecticide development. nih.gov
Catalysis / Polymer Chemistry4-methoxy-N-(pyridin-2-ylmethyl)anilineFormation of Pd(II), Zn(II), and Cd(II) complexes for methyl methacrylate polymerization. researchgate.net
Catalysis / Mechanistic StudiesSubstituted N-((pyridin-2-yl)methyl)anilineStudying electronic effects in substitution reactions of Pd(II) complexes. ukzn.ac.za
Materials Science(E)-N-(pyridin-4-ylmethylene)anilineFormation of coordination complexes with photophysical properties. researchgate.net
Materials ScienceN,N-dimethyl-4-(pyridin-4-yldiazenyl) anilineFormation of coordination polymers with tunable luminescent properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJVUOQNBSTXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306625
Record name N-Phenyl-4-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3034-32-0
Record name N-Phenyl-4-pyridinemethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-4-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to N-(pyridin-4-ylmethyl)aniline

The most direct and widely utilized method for the synthesis of this compound is reductive amination. This approach involves the reaction of aniline (B41778) with pyridine-4-carboxaldehyde. The reaction proceeds in two main steps: the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the secondary amine. While specific literature for the direct synthesis of the title compound is sparse, analogous procedures for substituted derivatives strongly support this pathway. For instance, the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)aniline begins with the reductive amination of 3-pyridinecarboxaldehyde (B140518) and aniline . Similarly, the proposed synthesis for 3-methoxy-N-(pyridin-4-ylmethyl)aniline also follows a reductive amination route between 3-methoxyaniline and pyridine-4-carboxaldehyde vulcanchem.com. This strategy is favored for its high efficiency and the ready availability of the starting materials.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of secondary and tertiary amines, including this compound. The process begins with the condensation of an amine (aniline) and a carbonyl compound (pyridine-4-carboxaldehyde) to form an iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, each with specific advantages.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and versatile reducing agent, often used after the pre-formation of the imine. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is selective for the reduction of iminium ions in the presence of aldehydes, allowing for a one-pot reaction. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is also effective for one-pot reductive aminations. masterorganicchemistry.com

Sodium borohydride-Acetic Acid System : This combination has been shown to be a highly effective agent for the reduction of imines and iminium salts, even in the presence of other reducible functional groups like nitro groups. arkat-usa.org

The general procedure involves stirring the aniline and aldehyde, sometimes with a catalytic amount of acid to facilitate imine formation, followed by the introduction of the reducing agent. masterorganicchemistry.comarkat-usa.org

Table 1: Reductive Amination Reagents and Conditions

Reducing Agent Typical Substrates Key Features Reference(s)
Sodium Borohydride (NaBH₄) Pre-formed imines Mild, requires two steps (imine formation then reduction). , masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes/ketones + amines One-pot reaction; selective for iminium ions over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes/ketones + amines One-pot reaction; milder, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com
NaBH₄ / Acetic Acid Arylaldehydes + amines Effective system, tolerant of other functional groups. arkat-usa.org

Derivatization and Functionalization Reactions

This compound possesses multiple reactive sites—the secondary amine, the electron-rich aniline ring, and the pyridine (B92270) ring—making it a versatile scaffold for further chemical modification.

The nitrogen atom of the secondary amine can be readily functionalized through alkylation or formylation.

N-Alkylation : Direct mono-N-alkylation can be achieved using alkyl halides in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF, which effectively suppresses the undesired dialkylation. researchgate.net Sustainable methods have also been developed, such as using alcohols as alkylating agents with cobalt-based heterogeneous catalysts, which produce water as the only byproduct. rsc.org Furthermore, visible-light-induced N-alkylation of anilines offers a metal- and base-free alternative. researchgate.net

N-Formylation : This reaction is useful for installing a protecting group or as an intermediate step. A sustainable, catalyst-free method utilizes carbon dioxide (CO₂) as a C1 source with sodium borohydride as the reductant. rsc.orgnih.gov This process generates a formoxy borohydride species in situ that formylates the amine. rsc.orgnih.gov A more traditional and highly practical method involves heating the amine with aqueous formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. scispace.com

Table 2: N-Alkylation and N-Formylation Reactions

Reaction Reagents Conditions Key Features Reference(s)
N-Alkylation Alkyl halide, Cs₂CO₃ DMF Chemoselective mono-alkylation. researchgate.net
Benzyl alcohol, Co-catalyst Heat Sustainable, uses alcohols, water byproduct. rsc.org
N-Formylation CO₂, NaBH₄ Acetonitrile (B52724) or DMF Catalyst-free, uses CO₂ as C1 source. rsc.org, nih.gov
85% Formic Acid Toluene, reflux Practical, high-yielding, no anhydrous conditions needed. scispace.com

The aniline ring in this compound is activated towards electrophilic aromatic substitution. The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. iitk.ac.in Although the secondary amine is a strongly activating group, its basicity can lead to complexation with the Lewis acid catalyst. However, Friedel-Crafts reactions on aniline derivatives are well-established. For example, aniline and its N-alkylated derivatives can react with aldehydes in the presence of a Brønsted acidic ionic liquid catalyst to form triarylmethanes. researchgate.netnih.govrsc.org This reaction proceeds without metal catalysts or solvents, highlighting a green chemistry approach. researchgate.netnih.gov The reaction typically favors substitution at the para-position of the aniline ring, though ortho-isomers can also be formed. nih.gov This demonstrates the potential to introduce alkyl or acyl groups onto the aniline ring of the title compound.

Direct C-H bond activation has emerged as a powerful and atom-economical tool for molecular functionalization, bypassing the need for pre-functionalized substrates. tcichemicals.com For aniline derivatives, this strategy allows for the selective introduction of substituents at positions that are often difficult to access through classical electrophilic substitution.

A notable advancement is the palladium-catalyzed meta-C-H arylation of anilines. nih.gov This transformation is achieved by employing a removable directing group and a specialized ligand, such as 3-acetylamino-2-hydroxypyridine, which work in concert to guide the catalyst to the C-H bond at the meta position of the aniline ring. nih.gov This methodology has been shown to be effective for a wide range of anilines and heterocyclic coupling partners. nih.gov The functionalization of anilines through rhodium and photoredox catalysis also represents a promising frontier for direct C-H and even C-N bond activation. uantwerpen.be These advanced methods offer sophisticated routes to derivatize the aniline core of this compound with high precision.

Friedel-Crafts Reactions for Aniline-Based Structures

Catalytic Methods in this compound Synthesis

The synthesis of this compound can be achieved through various catalytic strategies that offer advantages in terms of efficiency, selectivity, and sustainability. These methods primarily involve the formation of the C-N bond between the aniline and the pyridin-4-ylmethyl moieties. Key approaches include the use of Brönsted acidic ionic liquids to catalyze the N-alkylation or reductive amination, and transition metal-catalyzed reactions, such as borrowing hydrogen catalysis and directed C-H functionalization for further derivatization.

Brönsted Acidic Ionic Liquid Catalysis

Brönsted acidic ionic liquids (BAILs) have emerged as effective and recyclable catalysts for a variety of organic transformations, including the synthesis of N-alkylated amines. rsc.orgresearchgate.net Their dual role as both a solvent and a catalyst, coupled with properties like low vapor pressure and thermal stability, makes them an attractive medium for green chemical processes. rsc.org The synthesis of this compound can be envisioned through two primary pathways utilizing BAILs: direct N-alkylation and reductive amination.

In the direct N-alkylation approach, aniline reacts with 4-pyridinemethanol (B147518) in the presence of a BAIL. The acidic nature of the ionic liquid facilitates the protonation of the hydroxyl group of the alcohol, promoting its departure as a water molecule and the formation of a carbocation intermediate, which is then attacked by the nucleophilic amine. Ionic liquids such as 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([HMIm][BF4]) have been shown to be effective for such transformations. researchgate.net

Alternatively, a one-pot reductive amination can be performed by reacting 4-pyridinecarboxaldehyde (B46228) with aniline in a BAIL, using a reducing agent like sodium borohydride. researchgate.net The BAIL catalyzes the initial imine formation between the aldehyde and the amine. The subsequent reduction of the in-situ generated imine to the desired secondary amine is also facilitated in this medium. researchgate.net The use of a BAIL like triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]) has been reported to efficiently promote this type of reaction, often leading to high yields without the formation of significant side products. researchgate.net

Table 1: Potential Brönsted Acidic Ionic Liquid-Catalyzed Synthesis of this compound

Starting MaterialsCatalystReducing Agent (if applicable)General Reaction ConditionsPotential Outcome
Aniline, 4-Pyridinemethanol[HMIm][BF4]N/AHeatingThis compound
Aniline, 4-Pyridinecarboxaldehyde[Et3NH][HSO4]NaBH4Room Temperature to 80°CThis compound

This table presents potential synthetic routes based on general methodologies reported in the literature. Specific yields for this compound would require experimental validation.

Transition Metal Catalysis for Directed Functionalization

Transition metal catalysis offers powerful and versatile methods for the synthesis and subsequent functionalization of this compound. Key strategies include "borrowing hydrogen" (or hydrogen auto-transfer) for the initial synthesis and directed C-H functionalization for introducing additional substituents.

The "borrowing hydrogen" methodology is a highly atom-economical process for the N-alkylation of amines with alcohols. rsc.org In this approach, a transition metal catalyst, often based on ruthenium, iridium, or iron, temporarily "borrows" hydrogen from the alcohol (e.g., 4-pyridinemethanol) to form an aldehyde intermediate (4-pyridinecarboxaldehyde) and a metal-hydride species. rsc.orgacs.org The aldehyde then condenses with the amine (aniline) to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine, this compound, regenerating the catalyst in the process. rsc.org This method avoids the need for pre-oxidized starting materials and often produces water as the only byproduct.

Table 2: Transition Metal-Catalyzed Synthesis of this compound via Borrowing Hydrogen

AmineAlcoholCatalyst SystemGeneral ConditionsProduct
Aniline4-Pyridinemethanol[RuCl2(p-cymene)]2 / LigandInert atmosphere, elevated temperatureThis compound
Aniline4-PyridinemethanolIridium complexesInert atmosphere, elevated temperatureThis compound

This table is illustrative of the general borrowing hydrogen methodology. Specific catalyst systems and conditions would need to be optimized for this particular transformation.

Furthermore, transition metal catalysis is instrumental in the directed functionalization of the this compound scaffold. The pyridine ring, being electron-deficient, is generally challenging to functionalize via electrophilic aromatic substitution. rsc.org However, the aniline moiety can act as a directing group, facilitating regioselective C-H activation and functionalization of the pyridine ring.

For instance, transition metal catalysts can direct the functionalization to the C-2 or C-3 positions of the pyridine ring. beilstein-journals.org The nitrogen atom of the aniline can coordinate to the metal center, bringing the catalyst in proximity to specific C-H bonds on the pyridine ring, thereby enabling their selective cleavage and subsequent reaction with various coupling partners. This allows for the introduction of alkyl, aryl, or other functional groups. snnu.edu.cnresearchgate.net Recent studies have demonstrated the meta-C-H functionalization of pyridines through strategies that temporarily dearomatize the ring, making the C-3 position more nucleophilic. nih.gov Such methods could potentially be applied to this compound to introduce substituents at the C-3 and C-5 positions.

Table 3: Potential Directed C-H Functionalization of the Pyridine Ring in this compound

PositionType of FunctionalizationCatalyst System (Example)Potential Coupling Partner
C-2ArylationPalladium (Pd)Aryl halides
C-3AlkenylationRhodium (Rh)Alkenes
C-3Thiolation-N-DNP Zincke imine intermediate

This table outlines potential functionalization reactions based on general principles of directed C-H activation of pyridine derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of N-(pyridin-4-ylmethyl)aniline is dictated by its constituent chromophores: the aniline (B41778) and pyridine (B92270) rings. The absorption spectroscopy of such organic compounds is primarily based on electronic transitions of n or π electrons to the π* excited state, which conveniently occur in the 200–700 nm range. matanginicollege.ac.in For aniline itself, two prominent absorption bands are observed in the ultraviolet region at approximately 220 nm and 290 nm. researchgate.net These correspond to π→π* transitions within the benzene (B151609) ring, with the amino group acting as an auxochrome, which can shift the absorption to longer wavelengths and increase its intensity (a hyperchromic effect) compared to unsubstituted benzene. matanginicollege.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₁₂H₁₂N₂ and a molecular weight of approximately 184.24 g/mol . In soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 185.25. This is consistent with observations for various derivatives, which consistently show a strong [M+H]⁺ peak in LCMS analysis. nih.gov

Under higher energy ionization methods like Electron Impact (EI), the molecule would undergo fragmentation. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene (B1212753) group and the aniline nitrogen, or the bond between the methylene group and the pyridine ring, due to these being the most labile sites. This would generate characteristic fragment ions. For example, fragmentation could produce ions corresponding to the pyridin-4-ylmethyl cation (m/z 92) or the aniline radical cation (m/z 92), along with other fragments. Aromatics may also show a characteristic peak at m/z = 77 corresponding to the phenyl cation. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. msu.edu

Table 3.4: Predicted and Observed Mass Spectrometry Data for this compound and a Derivative

Compound/Fragment Formula Ion Type Predicted m/z Observed m/z for a Derivative
This compound C₁₂H₁₂N₂ [M]⁺ 184.10 N/A
This compound C₁₂H₁₂N₂ [M+H]⁺ 185.11 N/A

Observed data for derivative sourced from nih.gov.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

While a solved crystal structure for the parent this compound is not publicly available, extensive crystallographic data exists for closely related analogues and its metal complexes. researchgate.netrsc.orgresearchgate.net For example, the Schiff base analogue (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline crystallizes in the monoclinic space group P2₁/c. researchgate.net Metal complexes involving this compound ligands often form mononuclear or dinuclear species, with the geometry around the metal center being influenced by the coordinating anions and the steric bulk of the ligand. researchgate.net

In a typical crystal structure of a related complex, such as [CuI(4-Bromo-N-(pyridin-2-ylmethylidene)aniline)(PPh₃)], the Schiff base acts as a bidentate chelating ligand. iucr.org The geometry around the copper(I) ion is a distorted tetrahedron, constrained by the bite angle of the ligand. iucr.org The packing of these molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π–π stacking interactions. researchgate.netiucr.org For this compound, one would expect the pyridine and aniline rings to be non-coplanar, with a defined torsion angle at the CH₂-NH bridge. The solid-state structure would likely be stabilized by N-H···N hydrogen bonds between the amine hydrogen of one molecule and the pyridine nitrogen of a neighboring molecule.

Table 3.5.1: Crystallographic Data for the Related Compound (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline

Parameter Value
Chemical Formula C₁₈H₂₂N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.4660(4)
b (Å) 9.4043(3)
c (Å) 18.0824(7)
β (°) 96.070(2)
Volume (ų) 1600.69(11)
Z (formula units/cell) 4
Temperature (K) 100

Data sourced from researchgate.net.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline solid materials. It provides a unique "fingerprint" for a specific crystalline phase, making it invaluable for phase identification, purity assessment, and the study of polymorphism. unlp.edu.ar The PXRD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ).

The experimental setup for collecting PXRD data typically involves a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector. iodp.org The sample is ground to a fine powder to ensure random orientation of the crystallites. iodp.org While a specific, indexed PXRD pattern for this compound is not found in the surveyed literature, its pattern could be theoretically calculated from single-crystal data, if it were available. unlp.edu.ar Comparing an experimental pattern to a theoretical one is a powerful method for confirming the bulk purity of a synthesized sample. The technique is also crucial for identifying different crystalline forms (polymorphs), which may have distinct physical properties.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Thermal Analysis (Thermogravimetry and Differential Thermal Analysis)

Thermal analysis techniques, specifically Thermogravimetry (TG) and Differential Thermal Analysis (DTA), provide critical information about the thermal stability and phase transitions of a material as a function of temperature. abo.fi TG measures the change in mass, while DTA detects temperature differences between the sample and a reference, revealing exothermic or endothermic events. abo.fi

For a compound like this compound, a TG/DTA analysis would reveal its melting point and decomposition temperature. The DTA curve would show an endothermic peak corresponding to melting, where no mass loss would be observed on the TG curve. At higher temperatures, the TG curve would show a mass loss, indicating the onset of thermal decomposition. The DTA curve would simultaneously show corresponding endothermic or exothermic peaks associated with the decomposition process. Studies on related coordination polymers and complexes show that these compounds can be stable up to several hundred degrees Celsius, sometimes exhibiting initial mass loss corresponding to the release of solvent or water molecules before the ligand itself decomposes. iucr.orgresearchgate.net This analysis is crucial for determining the temperature range within which the compound is stable.

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with one or more unpaired electrons, such as transition metal complexes. iitb.ac.in Metal complexes of this compound are ideal candidates for ESR studies, which provide detailed information about the electronic structure and the local environment of the paramagnetic metal center. scribd.com

The ESR spectrum is characterized by the g-value and hyperfine coupling constants. The g-value is analogous to the chemical shift in NMR and is sensitive to the electronic environment of the unpaired electron. For a free electron, g ≈ 2.0023. bhu.ac.in In transition metal complexes, deviations from this value arise from spin-orbit coupling, providing insight into the electronic ground state and the nature of the metal-ligand bonds. iitb.ac.in Generally, g-values less than 2.00 suggest an electron-poor complex (often higher oxidation states), while g-values greater than 2.00 indicate an electron-rich system. bhu.ac.in

Hyperfine splitting arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand atoms like ¹⁴N). bhu.ac.in The resulting splitting pattern and the magnitude of the coupling constant (A) reveal information about the delocalization of the unpaired electron onto the ligand, thus describing the covalency of the metal-ligand bond. scribd.com For example, in a copper(II) complex (a d⁹ system), the interaction of the unpaired electron with the copper nucleus (I = 3/2) would typically split the signal into a four-line pattern. Further coupling to nitrogen atoms of the this compound ligand could introduce additional superhyperfine splitting, providing a detailed map of the electron's distribution. unlp.edu.arnih.gov

Table 3.7: Key Parameters in ESR Spectroscopy for Metal Complexes

Parameter Information Provided
g-value Electronic environment of the metal ion, contribution of orbital angular momentum.
Hyperfine Coupling Constant (A) Interaction of the electron spin with nuclear spins; indicates the degree of electron delocalization and bond covalency.

Coordination Chemistry of N Pyridin 4 Ylmethyl Aniline As a Ligand

Ligand Design Principles and Coordination Modes

The coordinating behavior of N-(pyridin-4-ylmethyl)aniline and its derivatives is governed by several key principles. The ligand typically acts as a bidentate N,N'-chelating agent, forming a stable five-membered ring with a metal center through the pyridine (B92270) and amine nitrogen atoms. The flexibility of the -CH2- linker allows the two aromatic rings to orient themselves to accommodate the geometric preferences of the metal ion.

Beyond simple chelation, the pyridine nitrogen atom can also function as a bridging unit, connecting two different metal centers. This bridging capability is crucial for the formation of higher-order structures such as coordination polymers. The specific isomer of the pyridylmethyl aniline (B41778) ligand plays a critical role in determining the final structure of the complex. For instance, this compound has been shown to promote the formation of dinuclear zinc(II) species, whereas the corresponding N-(pyridin-3-ylmethyl)aniline isomer exclusively yields mononuclear complexes under similar reaction conditions.

Furthermore, the coordination environment is sensitive to modifications on the ligand itself, such as the addition of substituents on the aniline or pyridine rings. These modifications can introduce steric hindrance or alter the electronic properties of the donor atoms, leading to different coordination geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.net The nature of the metal ion and the counterion also significantly directs the self-assembly process, resulting in a wide array of coordination compounds. researchgate.netrsc.org

Synthesis and Formation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent or solvent mixture. The reaction conditions, such as temperature, stoichiometry, and crystallization method (e.g., slow evaporation, solvent diffusion), can be tuned to isolate specific crystalline products. For example, the synthesis of a cadmium(II) coordination polymer with a related Schiff base ligand involved layering a solution of the ligand in dichloromethane/acetonitrile (B52724) with a solution of CdCl₂ in acetonitrile, allowing slow diffusion to yield crystals over a week. iucr.org

This compound and its analogues form complexes with a variety of d-block metal ions, leading to structurally diverse compounds.

Zn(II): The reaction of this compound (L1) with zinc(II) acetate (B1210297) and various benzoic acid derivatives has been shown to produce dinuclear species with formulas such as [Zn(CH₃COO)(RCOO)(L1)]₂ and [Zn(RCOO)₂(L1)]₂. In a different system, a derivative, N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamate, forms a one-dimensional coordination polymer with zinc(II). nih.gov Complexes of Zn(II) with related Schiff base ligands have also been reported. bohrium.com

Cu(II): While specific examples with the exact title ligand are not detailed in the searched literature, studies on the closely related N-(pyridin-2-ylmethyl)aniline ligand show that it reacts with CuCl₂ to form a variety of structures depending on the substituents on the aniline ring. researchgate.net These include a chloro-bridged polynuclear complex, a dinuclear complex with bridging chlorides, and a mononuclear complex, which exhibit distorted square pyramidal or square planar geometries. researchgate.net

Co(II): Mononuclear cobalt(II) complexes have been synthesized using related polypyridyl aniline ligands like N,N-bis(pyridin-2-ylmethyl)aniline. nih.gov These complexes can adopt different geometries, including distorted trigonal bipyramidal and distorted octahedral, depending on the co-ligands present. nih.gov

Cd(II): Cadmium(II) has been shown to form coordination polymers with related Schiff base ligands. iucr.orgiucr.orgiucr.org For instance, the reaction of CdCl₂ with 4-methyl-N-(pyridin-2-ylmethylidene)aniline results in a coordination polymer with a columnar structure. iucr.orgiucr.orgiucr.org The final structure of cadmium(II) coordination polymers is also highly dependent on the choice of auxiliary ligands and counterions. researchgate.netrsc.org

Ru(II/III): A number of ruthenium(II/III) complexes have been prepared using similar polypyridyl aniline ligands. researchgate.netresearchgate.netsemanticscholar.orgnih.govacs.org For example, ligands such as 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline and 4,4'-(butane-1,4-diylbis(oxy))bis(N,N-bis(pyridin-2-ylmethyl)aniline) have been used to synthesize both mononuclear and dinuclear ruthenium complexes. researchgate.netsemanticscholar.orgnih.gov These complexes often exhibit low-spin configurations in octahedral geometries. semanticscholar.orgnih.gov

Ag(I): Silver(I) has been shown to form a discrete mononuclear complex with the Schiff base derivative (E)-N-(pyridin-4-ylmethylene)aniline, formulated as [AgO₂C₂F₃(L)₂]. researchgate.net In this T-shaped complex, two ligands coordinate to the silver center. researchgate.net The use of substituted derivatives of this ligand can lead to the formation of one-dimensional coordination polymers. researchgate.net

Pt(II): Platinum(II) complexes have been synthesized with related Schiff base ligands like (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline. bohrium.com In the resulting complex, the Pt(II) ion adopts a square-planar coordination geometry. bohrium.com

Mo, Mg: Specific research detailing the synthesis of Molybdenum or Magnesium complexes with this compound was not found in the reviewed literature.

In some cases, the counterion directly participates in the coordination sphere of the metal ion. For example, the trifluoroacetate (B77799) anion in silver(I) complexes of (E)-N-(pyridylmethylene)anilines displays variable monodentate and bridging coordination modes, directly influencing the geometry around the Ag(I) center. researchgate.net Similarly, the structural diversity observed in a series of zinc(II) and copper(II) complexes with a diazenyl aniline ligand was attributed to the different coordinating abilities of counteranions like SO₄²⁻, NO₃⁻, Ac⁻, and Cl⁻, which led to the formation of structures ranging from mononuclear to 1D chains. researchgate.net

Even when not directly coordinated to the metal, non-coordinating anions can dictate the supramolecular assembly through intermolecular interactions such as hydrogen bonding, thereby influencing the crystal packing and the formation of higher-dimensional networks. jyu.fi The choice of anion can be the deciding factor between the crystallization of a discrete complex or an extended coordination polymer. rsc.org

Complexes with d-Block Metal Ions (e.g., Zn(II), Cu(II), Co(II), Cd(II), Ru(II/III), Mo, Ag, Pt, Mg)

Structural Diversity of Coordination Compounds

The combination of ligand flexibility, varied metal coordination preferences, and the influence of counterions gives rise to a rich structural diversity for complexes of this compound and its derivatives. These structures range from simple discrete molecules to complex extended networks.

Mononuclear Complexes: In these structures, a single metal ion is coordinated by one or more ligand molecules. This is a common structural motif, particularly when the bridging potential of the ligand is not utilized. Examples include the mononuclear silver(I) complex [AgO₂C₂F₃(L)₂] with (E)-N-(pyridin-4-ylmethylene)aniline, where the Ag(I) center is coordinated by two separate ligands. researchgate.net Mononuclear Co(II) and Cu(II) complexes have also been reported with related N,N-disubstituted or isomeric pyridylmethyl aniline ligands. researchgate.netnih.gov

Dinuclear Complexes: These complexes contain two metal centers bridged by ligands. This compound has been specifically shown to form dinuclear zinc(II) carboxylate complexes. In these structures, two zinc centers are typically bridged by carboxylate co-ligands, with each zinc atom also being chelated by an this compound ligand. Dinuclear copper(II) complexes with chloro bridges have also been synthesized using a substituted N-(pyridin-2-ylmethyl)aniline ligand. researchgate.net

When the this compound ligand or its derivatives utilize their bridging capacity, extended structures such as one-dimensional (1D) coordination polymers can be formed. In these chain-like structures, repeating units of metal ions and ligands are linked covalently.

A clear example is the 1D coordination polymer {Zn[S₂CN(Et)CH₂py]₂·(4-methylpyridine)₀.₅}n, formed from a dithiocarbamate (B8719985) derivative of this compound. nih.gov In this compound, the ligand bridges zinc centers to form a zigzag 1D chain. nih.gov Similarly, 1D coordination polymers of Ag(I) and Cd(II) have been synthesized using substituted N-(pyridin-4-ylmethylene)aniline and other related Schiff base ligands, respectively. iucr.orgiucr.orgiucr.orgresearchgate.net The formation of these polymeric structures highlights the utility of the pyridyl group as a bridging linker in constructing extended coordination networks. researchgate.net

Two-Dimensional (2D) and Three-Dimensional (3D) Supramolecular Networks

The ability of this compound and its derivatives to form extended supramolecular networks is a subject of significant research interest. These networks are constructed through the coordination of the ligand to metal centers, resulting in one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The dimensionality and topology of these networks are influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of counter-anions, and the solvent used during crystallization.

For instance, Schiff base derivatives of this compound have been shown to form 1D coordination polymers with silver(I) trifluoroacetate. In a study by Das et al., the reaction of AgO2C2F3 with (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline resulted in a 1D coordination polymer, [(AgOC2F3)2(Ld)2]n researchgate.net. In this structure, the ligand bridges the silver centers, creating an extended chain. The specific nature of the substituents on the aniline ring and the choice of the metal salt were found to be critical in directing the self-assembly towards either discrete complexes or polymeric chains researchgate.net.

The formation of higher-dimensional networks often relies on the use of ligands with multiple coordination sites or the interplay of coordination bonds with other non-covalent interactions, such as hydrogen bonding and π-π stacking. While specific examples of 2D and 3D networks constructed solely from this compound are not extensively documented in the provided search results, the principles of supramolecular chemistry suggest its potential for forming such structures. For example, the pyridyl nitrogen can coordinate to a metal center, while the aniline N-H group can participate in hydrogen bonding, leading to the assembly of layers or more complex 3D architectures. The formation of a 2D supramolecular network has been observed in related cadmium(II) Schiff base complexes, where coordination polymers are further organized into sheets through intermolecular interactions researchgate.net.

Table 1: Examples of Supramolecular Structures with this compound Derivatives

Compound/LigandMetal IonDimensionalityKey Structural FeaturesReference
(E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)anilineAg(I)1DLigand bridges silver centers to form a polymeric chain. researchgate.net
Cd(II) Schiff base complexCd(II)2DCoordination polymer with a 2D supramolecular network. researchgate.net

Solvent-Assisted Self-Assembly in Coordination Chemistry

Solvent plays a crucial role in the self-assembly of coordination complexes, influencing both the kinetics and thermodynamics of the assembly process. The polarity, coordinating ability, and size of solvent molecules can dictate the final structure of the resulting supramolecular assembly. In the context of this compound and related ligands, the solvent can affect the coordination mode of the ligand, the geometry of the metal center, and the packing of the molecules in the crystal lattice.

Studies on related systems have demonstrated the profound impact of the solvent on the dimensionality of coordination polymers. For example, the solvothermal reactions of CuI with 1,3-bis(4-pyridyl)propane in different solvent systems yielded a variety of structures, from 1D chains to a 2D interpenetrated network researchgate.net. The in-situ formation of aniline molecules and the role of solvent molecules as templates within cavities of the coordination polymer highlight the active participation of the solvent in the self-assembly process researchgate.net.

In the case of self-assembled cages, the solvent can influence the stoichiometry of guest inclusion. Research on tetra-imine bis-calix iucr.orgpyrrole cages has shown that the binding properties of the cage with pyridine N-oxide derivatives are solvent-dependent nih.gov. This suggests that for coordination complexes of this compound, the choice of solvent could be used to tune the host-guest properties of any resulting porous frameworks. While specific studies on the solvent-assisted self-assembly of this compound are not detailed in the provided search results, the general principles observed in similar systems are applicable and underscore the importance of solvent selection in the rational design of supramolecular architectures.

Investigation of Chelating Capacities and Metal-Ligand Interactions

The chelating capacity of this compound arises from the potential for both the pyridyl and aniline nitrogen atoms to coordinate to a metal center. The flexibility of the methylene (B1212753) linker allows the ligand to adopt a conformation suitable for chelation, forming a stable six-membered ring with the metal ion. However, it can also act as a bridging ligand, connecting two different metal centers. The actual coordination mode depends on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The nitrogen atoms in both the aniline and pyridine rings are potential coordination sites for metal ions, leading to the formation of metal complexes with unique properties smolecule.com. Studies on related ligands have provided insights into their chelating and bridging behaviors. For instance, N,N'-bis(diphenylphosphino)aniline complexes of copper(I) have been shown to exhibit both chelating and bridging coordination modes researchgate.net.

The interaction of this compound derivatives with metal ions has been investigated in the context of developing potential inhibitors for enzymes such as Kinase Insert Domain Receptor (KDR) nih.gov. In these studies, molecular docking simulations are used to predict the binding mode of the ligand to the active site of the protein, which often involves coordination to a metal ion. While these studies are primarily focused on medicinal chemistry applications, they provide valuable information about the preferred conformations and interaction patterns of this compound when binding to a metal center within a biological environment.

A study on a Zn(II) complex with N-(4-pyridylmethylene)aniline revealed that the ligand's conformation can be influenced by its coordination to the metal. The twisted structure of the coordinated ligand was suggested to prevent photodimerization, highlighting the role of metal-ligand interaction in controlling the reactivity of the ligand bohrium.com.

Table 2: Summary of Metal-Ligand Interactions for this compound and Derivatives

LigandMetal IonInteraction TypeObservationReference
4-nitro-N-(pyridin-2-ylmethyl)anilineCu(II), Co(II)ChelationForms stable complexes. smolecule.com
This compound derivatives-Binding to KDRPotential for inhibition through interaction with the enzyme's active site. nih.gov
N-(4-pyridylmethylene)anilineZn(II)CoordinationThe coordinated ligand adopts a stable twisted structure. bohrium.com
(E)-N-(pyridylmethylene)aniline derivativesAg(I)BridgingForms 1D coordination polymers. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to investigate various properties of N-(pyridin-4-ylmethyl)aniline, from its geometry to its spectroscopic and reactivity characteristics.

Electronic structure analysis provides a deeper understanding of the distribution of electrons within the molecule, which governs its chemical properties. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms.Determines the molecule's 3D shape, bond lengths, and angles, which influence its physical and chemical properties.
Electronic Structure The arrangement of electrons in molecular orbitals.Governs reactivity, spectroscopic properties, and the nature of chemical bonding.

Table 1: Key aspects of geometry optimization and electronic structure analysis.

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. While a specific calculated vibrational spectrum for this compound is not published, studies on related molecules like 2-(benzylthio)-N-{pyridinylmethylidene}anilines have demonstrated the utility of this approach. researchgate.net In such studies, functionals like B3LYP and B3PW91 are used to compute the vibrational modes, which are then compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for the confident assignment of specific vibrational modes to the stretching and bending of particular bonds within the molecule, such as the C-N, C=C, and N-H bonds of this compound.

TechniqueInformation ProvidedRelevance to this compound
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides a fingerprint of the molecule, identifying functional groups and their bonding environment.
FT-Raman Spectroscopy Measures the inelastic scattering of laser light.Complements IR spectroscopy, providing information on non-polar bonds and molecular symmetry.
DFT Calculations Predicts vibrational frequencies and intensities.Aids in the assignment of experimental spectral bands to specific atomic motions.

Table 2: Techniques for vibrational spectral analysis.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The energy and spatial distribution of these orbitals in this compound are critical indicators of its reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. For this compound, the aniline (B41778) moiety is expected to contribute significantly to the HOMO, while the pyridine (B92270) ring will influence the LUMO. DFT calculations can provide precise energy values and visual representations of these orbitals.

OrbitalRole in ReactivityImplication for this compound
HOMO Electron-donating orbital.The likely site of electrophilic attack.
LUMO Electron-accepting orbital.The likely site of nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.

Table 3: Concepts of Frontier Molecular Orbital (FMO) analysis.

The Molecular Electrostatic Potential (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de A MEPS map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEPS map would likely show a region of high electron density around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. The amine nitrogen would also exhibit a negative potential, though likely modulated by its connection to the aromatic ring and the methyl group. The aromatic rings themselves would present a complex landscape of electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Molecular Dynamics (MD) Simulations for Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the adsorption behavior of molecules onto surfaces, a process relevant in fields such as materials science and catalysis. While no specific MD simulation studies on the adsorption of this compound have been reported, research on the adsorption of aniline and its derivatives on various surfaces provides a framework for how such a study would be conducted. nih.govescholarship.org

An MD simulation would model the interactions between this compound and a chosen adsorbent surface in a simulated solvent environment. By solving Newton's equations of motion for the system, the simulation can track the trajectory of the molecule as it approaches and potentially adsorbs onto the surface. Analysis of these trajectories can reveal the preferred orientation of the molecule upon adsorption, the strength of the adsorption (adsorption energy), and the specific intermolecular forces (e.g., van der Waals forces, hydrogen bonding) that govern the interaction. Such simulations could predict, for instance, whether the pyridine or aniline ring preferentially interacts with the surface.

Intermolecular Interaction Analysis in Crystalline States

The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point and solubility. While the crystal structure of this compound has not been reported, analysis of the crystal structures of closely related compounds can provide valuable insights into the likely interactions.

Studies on similar pyridine and aniline derivatives, such as (E)-2,6-diisopropyl-N-(pyridin-4-ylmethylene)aniline and 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, have revealed the prevalence of several types of intermolecular interactions. researchgate.netnih.govresearchgate.net These include:

π-π Stacking: The aromatic pyridine and aniline rings can stack on top of each other, a common interaction in aromatic compounds.

Hydrogen Bonding: The amine proton (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of N-H···N hydrogen bonds.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings.

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. While specific Hirshfeld analysis data for this compound is not prominently available in the reviewed literature, studies on structurally related compounds, such as metal complexes of N-(pyridin-2-ylmethyl)aniline and its derivatives, demonstrate the utility of this technique. researchgate.netunlp.edu.arnih.gov

This analysis maps the crystal environment by partitioning electron density into molecular fragments. The resulting Hirshfeld surface is color-coded to highlight different types of intermolecular contacts. Accompanying two-dimensional fingerprint plots summarize these interactions, providing quantitative percentages for each contact type.

For example, in studies of related metal complexes and Schiff base derivatives, Hirshfeld analysis has been used to decode and quantify various intermolecular interactions, including:

H···H contacts: Often comprising the largest percentage of interactions, reflecting the significance of van der Waals forces. researchgate.netnih.gov

N–H···Cl and O-H···O hydrogen bonds: Visualized as distinct, sharp spikes on the fingerprint plots, indicating strong, directional interactions that are crucial for the stability of the crystal structure. researchgate.netunlp.edu.arnih.gov

π–π stacking: Interactions between aromatic rings, which are important in organizing the supramolecular assembly. researchgate.net

In related aniline derivatives, H···H contacts can account for over 50% of all interactions, while hydrogen bonds like N–H···O might contribute around 25% to the crystal's stability. Analysis of a zinc(II) complex of N-(pyridin-2-ylmethyl)aniline used Hirshfeld surfaces and fingerprint plots to decode the intermolecular interactions within the crystal network, highlighting the role of N–H···Cl hydrogen bonds in the crystal cohesion. researchgate.net These examples underscore how Hirshfeld analysis could be applied to this compound to elucidate the specific nature and relative importance of the intermolecular forces governing its solid-state architecture.

Energy Frameworks for Crystal Stability Assessment

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. This method calculates the interaction energies (Coulombic, dispersion, and total) between a central molecule and its neighbors, representing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual guide to the structural stability of the crystal.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Property Elucidation

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are powerful computational tools for correlating the structural features of molecules with their biological activities or physicochemical properties.

A significant application of QSAR modeling for this compound has been in the de novo design of its derivatives as potent inhibitors of the Kinase Insert Domain Receptor (KDR), a key target in anticancer therapy. nih.gov A 2012 study developed robust three-dimensional QSAR (3D-QSAR) models to predict the biological activity of new compounds based on this scaffold. nih.govresearchgate.net

The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build these predictive models. The statistical significance of these models is summarized in the table below.

Modelq² (Cross-validated)r² (Non-cross-validated)
CoMFA 0.6710.969
CoMSIA 0.6080.936
Table 1: Statistical results of the 3D-QSAR models developed for this compound derivatives as KDR inhibitors. nih.gov

The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate that the developed models have strong predictive power. nih.gov These models were subsequently used in a virtual screening workflow to identify novel and potent KDR inhibitors from a database of newly designed this compound derivatives. nih.govgoogle.comgoogle.com This research successfully led to the identification of 44 derivatives as potential KDR inhibitors, demonstrating the power of QSAR in rational drug design and the value of the this compound scaffold. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and potential energy surfaces. While specific mechanistic studies for the synthesis of this compound were not found, theoretical methods have been applied to understand the reactions of related compounds.

For instance, the synthesis of N-alkylated anilines and related Schiff bases can be investigated using computational methods like Density Functional Theory (DFT). scispace.com These studies can elucidate the reaction pathway, such as in reductive amination or N-alkylation, by calculating the energies of reactants, products, and transition states. This helps in understanding the reaction kinetics and thermodynamics, and can guide the optimization of reaction conditions.

In the context of corrosion inhibition, theoretical studies on related aniline derivatives have been performed to understand their interaction with metal surfaces. scispace.comresearchgate.net DFT calculations can model the adsorption of the inhibitor molecule onto a metal surface, providing information on the binding energy and the nature of the interaction (physisorption or chemisorption). Such studies help to explain the mechanism of action at a molecular level, correlating the electronic properties of the molecule with its observed inhibitory efficiency. scispace.com These examples highlight the potential of theoretical calculations to provide a detailed understanding of the reaction mechanisms and interaction pathways involving the this compound core structure.

Reactivity, Reaction Mechanisms, and Kinetics

Mechanistic Investigations of Organic Transformations Involving the Compound

The reactivity of N-(pyridin-4-ylmethyl)aniline is influenced by the interplay of its aniline (B41778) and pyridine (B92270) moieties. Mechanistic studies have explored its behavior in various organic transformations, including substitution and coupling reactions.

In the context of palladium(II) complexes, the substitution of chloride ligands by thiourea (B124793) nucleophiles in dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) and its derivatives has been mechanistically investigated. These studies reveal a two-step reaction where the chloride trans to the pyridine ligand is substituted first. ukzn.ac.zaresearchgate.net This is attributed to the stronger trans effect of the pyridine ring compared to the amine group. ukzn.ac.zaresearchgate.net The reaction follows an associative mode of substitution, as supported by second-order kinetics and negative entropies of activation. ukzn.ac.zaresearchgate.net

Furthermore, the synthesis of N,N-bis(pyridin-2-ylmethyl)aniline derivatives from 4,4-nitrophenoxyaniline and 2-chloromethylpyridine is reported to proceed via an SN2 mechanism. researchgate.net Reductive amination is another key mechanistic pathway involving this scaffold, for instance, in the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)aniline from 3-iodoaniline (B1194756) and 3-pyridinecarboxaldehyde (B140518), which proceeds through a Schiff base intermediate.

Electron Transfer Processes and Redox Behavior

The electrochemical behavior of this compound and its derivatives has been investigated using techniques such as cyclic voltammetry. A cyclic voltammogram of this compound in acetonitrile (B52724) was recorded, scanning from -2.0 V to 2.0 V. rsc.org The presence of both an electron-donating aniline group and an electron-accepting pyridine ring within the molecule suggests the potential for interesting redox chemistry.

The nitrophenyl group in related compounds like 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). This highlights the potential for this compound derivatives to participate in electron transfer processes that can induce oxidative stress, a mechanism relevant to their biological activities. The electron-donating or electron-withdrawing nature of substituents on the aniline or pyridine rings can significantly influence the electrochemical properties of these compounds. evitachem.com

Reaction Kinetics and Selectivity Studies

Kinetic studies on palladium(II) complexes of N-((pyridin-2-yl)methyl)aniline derivatives have provided insights into the factors governing their reactivity and selectivity. The rate of substitution reactions is influenced by the electronic properties of substituents on the aniline moiety. ukzn.ac.zaresearchgate.net Electron-withdrawing groups on the phenyl ring increase the reaction rate, while electron-donating groups decrease it. ukzn.ac.zaresearchgate.netresearchgate.net This is because electron-withdrawing groups enhance the electrophilicity of the metal center. ukzn.ac.za

The reactivity of nucleophiles in these substitution reactions is also dependent on steric effects, with bulkier nucleophiles like tetramethylthiourea (B1220291) (TMTU) being the least reactive. ukzn.ac.za Kinetic studies of the reaction between 4-methyl aniline and OH radicals have also been conducted, providing rate constants and showing that the reaction is significant in atmospheric chemistry. mdpi.com

In terms of selectivity, the halogenation of pyridines can be controlled to achieve regioselectivity. For example, the selective chlorination of one pyridine ring in a tripyridyl precursor has been demonstrated. mountainscholar.org

Role as a Reactant or Intermediate in Multi-Step Syntheses

This compound and its analogs are valuable reactants and intermediates in multi-step syntheses of more complex molecules, including those with potential biological activity. smolecule.comsmolecule.comyoutube.comresearchgate.net For instance, it has been used as a starting material in the de novo design of KDR (Kinase Insert Domain Receptor) inhibitors, which are of interest as potential anticancer agents. nih.gov

The compound serves as a precursor for the synthesis of various derivatives through reactions such as acylation and sulfonation. For example, it can be reacted with acyl chlorides or sulfonyl chlorides to produce a range of substituted amides and sulfonamides. nih.gov It is also a key intermediate in the synthesis of urea (B33335) derivatives, formed by reacting an aniline with (4-nitrophenyl)-N-(4-pyridylmethyl)carbamate. jst.go.jp Furthermore, this compound can be a building block for creating fused heterocyclic systems. sun.ac.za

The general synthetic utility is demonstrated in its use in preparing various biologically evaluated compounds, often involving its amine functionality in coupling reactions. evitachem.comevitachem.com

Advanced Applications in Chemical and Materials Science

Catalytic Applications of N-(pyridin-4-ylmethyl)aniline-Based Complexes

Complexes formed by coordinating this compound and its derivatives with various metal centers have demonstrated significant catalytic activity in a range of chemical reactions. The ligand's bidentate N,N'-donor sites play a crucial role in stabilizing the metal center and facilitating catalytic cycles.

Complexes involving pyridinyl-aniline type ligands are effective catalysts for important carbon-carbon bond-forming reactions. Palladium(II) complexes, in particular, have been found to be effective for Suzuki and Heck cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net The flexibility imparted by the methylene (B1212753) group in the ligand backbone is a key feature in these catalytic systems. researchgate.net While many studies focus on related Schiff base (imine) derivatives, the underlying principle of using the pyridyl-aniline scaffold to create active catalysts is well-established. These catalysts have been successfully used for a variety of cross-coupling reactions, demonstrating their utility in synthesizing complex organic molecules from a range of aromatic and benzylic amines. researchgate.net

Table 1: this compound Scaffolds in Organic Synthesis

Catalytic Reaction Metal Center Ligand Type Substrate Scope Typical Yields
Suzuki Coupling Palladium (Pd) Amino-salicylaldimine Aryl halides, Boronic acids Moderate to High
Heck Coupling Palladium (Pd) Amino-salicylaldimine Aryl halides, Alkenes Effective
C-N Cross-Coupling Not Specified Schiff Base Aromatic and benzylic amines 50-85% researchgate.net

| Ullmann Coupling | Copper (Cu) | Pyridinyl-aniline derivative | Aryl halides, Pyridine (B92270) | 50-65% |

Zinc(II) complexes incorporating the this compound ligand have been synthesized and evaluated for the ring-opening polymerization (ROP) of cyclic esters such as lactide (LA) and ε-caprolactone (ε-CL). lookchem.com A series of Zn(II) carboxylate complexes derived from the reaction of the this compound ligand with zinc(II) acetate (B1210297) and benzoate (B1203000) demonstrated activity for ROP at elevated temperatures. lookchem.com The structure of the ligand and the nature of the metal center are crucial in determining the catalytic activity and the properties of the resulting polymer. Studies on related pyridinyl Schiff base copper(II) and zinc(II) paddlewheel complexes have provided detailed kinetic and mechanistic insights into this process, showing that these types of catalysts can produce polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). doi.org

Table 2: Performance of Related Pyridinyl-Aniline Type Complexes in ROP of Cyclic Esters

Catalyst/Complex Monomer Polymerization Conditions Resulting Polymer Key Finding
[Zn(L1)(OAc)2] (L1 = this compound) Cyclic Esters Elevated temperatures Polyester Active for ring-opening polymerization. lookchem.com
[Cu2(OAc)4(L)2] (L = Pyridinyl Schiff Base) rac-Lactide (rac-LA) 130°C, Toluene (B28343) Polylactide (PLA) Moderate activity, producing atactic PLA. doi.org
[Cu2(OAc)4(L)2] (L = Pyridinyl Schiff Base) ε-Caprolactone (ε-CL) 110°C, Toluene Polycaprolactone (PCL) High conversion rates observed. doi.org

| [Zr(NSSN-iPr)(NMe2)2] (Related Amide Ligand) | L-Lactide (L-LA) | Toluene Solution | Polylactide (PLA) | High activity compared to similar catalysts. nih.gov |

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is another area where pyridinyl-aniline based ligands have shown significant promise. Rhodium(III) and Iridium(III) complexes containing the related N-(pyridin-2-ylmethyl)aniline ligand have been synthesized and found to be effective for the catalytic transfer hydrogenation of carbonyl groups. researchgate.net Mechanistic studies suggest that the N-H moiety of the ligand plays a dominant role in activating the carbonyl compounds. researchgate.net Furthermore, manganese(I) complexes with bifunctional ligands that include both an amine N-H and a benzimidazole (B57391) fragment have shown high reactivity for the transfer hydrogenation of a wide range of ketones and aldehydes. rsc.org Nickel(II) complexes with imino-pyridine ligands have also been evaluated, demonstrating moderate catalytic activities in the transfer hydrogenation of ketones. researchgate.net

Table 3: Transfer Hydrogenation using Pyridinyl-Aniline Type Complexes

Catalyst/Complex Substrate H-Source Temperature Conversion/Yield
[RhCp(N-(pyridin-2-ylmethyl)aniline)Cl]PF6* Aromatic Carbonyls Formic Acid/Sodium Formate (in water) Not specified Effective under acidic pH conditions. researchgate.net
Ru(L1)2(CH3CN)22 (L1 = Pyrimidine-functionalized NHC) Acetophenone Isopropanol (iPrOH) 80°C Up to 99% yield. beilstein-journals.org
Mn(I) Complex with N-((1H-benzimidazol-2-yl)methyl)aniline ligand Ketones Isopropanol (iPrOH) 90°C High reactivity and efficiency. rsc.orgrsc.org

| Imino-pyridine Ni(II) complexes | Ketones | Not specified | Not specified | Moderate activity with a turnover number up to 126. researchgate.net |

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous in this regard. Studies on palladium supported on charcoal (Pd/C) have demonstrated a reusable system for the N-alkylation of anilines, a reaction type relevant to the synthesis of this compound itself. organic-chemistry.org This catalyst could be successfully recycled up to three times. organic-chemistry.org In the realm of nanocatalysis, cobalt nanoparticles supported on N-doped carbon have been developed as a stable and reusable heterogeneous catalyst for the N-alkylation of amines with alcohols, showcasing high stability and retained activity over multiple cycles. semanticscholar.org Similarly, catalysts supported on mesoporous materials like MCM-41 can be recovered and reused for several runs without a significant drop in catalytic activity. researchgate.net These studies underscore the potential for developing robust, recyclable catalysts based on this compound complexes by immobilizing them on solid supports.

Table 4: Reusability of Related Catalytic Systems

Catalyst System Reaction Solvent Number of Cycles Performance Change
Palladium on Charcoal (Pd/C) N-alkylation of aniline (B41778) THF 3 Maintained high activity. organic-chemistry.org
Co@NC-800-L1 (Cobalt Nanoparticles) N-alkylation of aniline Toluene 5 No significant loss of activity. semanticscholar.org
Catalyst from spent Lithium-Ion Batteries Oxidation of furan-2-aldehyde Water 4 Yield decreased slightly from 97% to 86%. mdpi.com

| Cu-SB-APT@MCM-41 | Sulfide Oxidation | Solvent-free | Multiple | No significant change in activity. researchgate.net |

Transfer Hydrogenation Catalysis

Applications in Functional Materials

Beyond catalysis, the coordinating properties of this compound and its derivatives are being harnessed to build complex supramolecular structures and functional materials, such as porous frameworks.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Their high porosity and tunable structures make them promising candidates for gas storage and separation. nih.govnist.gov While this compound itself is a simple bidentate ligand, incorporating its structural motif into larger, more rigid multitopic ligands allows for the construction of robust porous networks.

For instance, the related ligand 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, which contains the core this compound structure, has been used to synthesize a porous coordination polymer with Mn(II). researchgate.net This material features a distorted octahedral Mn(II) center and exhibits reversible single-crystal to single-crystal substitution of a coordinated water molecule with various nitrile guest molecules, demonstrating the dynamic nature and accessibility of the pores. researchgate.net Similarly, the more complex ligand N,N,4-tris(pyridin-2-ylmethyl)aniline has been used to create a porous 1D coordination polymer where entrapped solvent molecules can be replaced, indicating potential for storage applications. diva-portal.org These examples highlight a clear design strategy: using the pyridyl-aniline framework to build porous materials capable of guest uptake and exchange, which are key properties for gas storage and separation technologies. researchgate.netdiva-portal.org

Table 5: Porous Frameworks from this compound-Related Ligands

Framework/Polymer Metal Ion Ligand Guest Molecules Application/Finding
{Mn(L)(H2O)1.5(DMF)}n Mn(II) 5-{(pyridin-4-ylmethyl)amino}isophthalic acid Acetonitrile (B52724), Acrylonitrile Reversible single-crystal to single-crystal substitution at Mn(II) centers. researchgate.net
1D Coordination Polymer Cu(II), Co(II) N,N,4-tris(pyridin-2-ylmethyl)aniline Solvents Replaceable solvent molecules in channels, indicating storage possibilities. diva-portal.org
[{Cu(L1)(DMF)}·DMF·H2O]n Cu(II) 5-{(pyridin-4-ylmethyl)amino}isophthalic acid DMF, H2O Characterized as a Metal-Organic Framework. researchgate.net

| [Zn(L1)(H2O)]n | Zn(II) | 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | H2O | Characterized as a Metal-Organic Framework. researchgate.net |

Role in Optoelectronic Materials

The structural framework of this compound and its derivatives is relevant to the field of optoelectronic materials. The combination of an electron-donating aniline group with an electron-accepting pyridine ring creates an intramolecular charge transfer character that is fundamental for many optical and electronic applications. Compounds incorporating similar donor-acceptor structures are investigated for their use in electronic materials, optical materials, and organic monomers for covalent organic frameworks (COFs). bldpharm.combldpharm.com For instance, related aniline derivatives are utilized in the development of organic light-emitting diodes (OLEDs). The sulfur-containing analogue, 4-methoxy-N-(thiophen-2-ylmethyl)aniline, is noted for its potential in materials science due to sulfur-based conjugation, which may enhance charge transport properties compared to pyridinylmethyl groups. The general class of aniline-based compounds is explored for applications in electronic materials due to the potential for electron delocalization, which is a key property for optoelectronic functionality.

Use in Hole-Transport Materials (HTMs)

Aniline-based compounds are recognized for their potential as hole-transport materials (HTMs), which are crucial components in perovskite and organic solar cells for enhancing power conversion efficiency and stability. rsc.org HTMs facilitate the efficient movement of positive charge carriers (holes) to the electrode. The efficacy of these materials often stems from their conjugated structures and suitable energy levels.

While direct studies on this compound as a primary HTM are not extensively documented, its analogs provide insight into its potential. For example, derivatives of triphenylamine (B166846), which contains aniline-like moieties, are synthesized and evaluated as cost-effective HTMs for perovskite solar cells. sciopen.com Specifically, a bithiophene core functionalized with triphenylamine derivatives has been used to create efficient HTMs. The introduction of fluorine atoms into the triphenylamine structure was found to enhance intermolecular packing, lower the highest occupied molecular orbital (HOMO) energy level, and increase hole mobility and conductivity. sciopen.com The structural similarity of this compound to these building blocks suggests its potential as a scaffold for designing novel HTMs.

Aggregation-Induced Emission Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent upon aggregation in the solid state or in poor solvents. ub.edu This effect is the opposite of the common aggregation-caused quenching (ACQ) and has significant applications in OLEDs, chemical sensors, and bio-imaging. The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state. ub.edu

The core structure of this compound is relevant to the design of AIE-active materials. For example, a supramolecular photosensitizer, DPQ-TPA, which incorporates N,N-diphenylaniline (a triphenylamine derivative), was designed to have AIE characteristics. nih.gov This molecule exhibits thermally activated delayed fluorescence (TADF) and self-assembles into nanoparticles with strong AIE properties. nih.gov The design of AIE-active compounds often involves creating molecules with rotatable parts, such as the phenyl and pyridyl rings in this compound, which can have their motions restricted upon aggregation, thus activating a radiative decay channel. Various materials, including those based on pyridine and triphenylamine, are listed as having AIE properties. bldpharm.combldpharm.comnih.gov

Photophysical Properties of the Compound and its Complexes

The photophysical properties of this compound and its coordination complexes, such as luminescence and non-linear optical effects, are of significant research interest. These properties are largely dictated by the electronic transitions between the aniline and pyridine moieties.

This compound and its derivatives can act as ligands to form coordination complexes with metal ions, often resulting in materials with interesting photoluminescent properties. The luminescence can be tuned by the choice of the metal center and the specific structure of the ligand. researchgate.net

For instance, coordination compounds of a related ligand, N,N-dimethyl-4-(pyridin-4-yldiazenyl) aniline (Dpya), with various metal ions like Zn(II) and Cu(II) have been synthesized and studied. researchgate.net The free ligand Dpya shows visible green luminescence. Upon coordination with a Zn(II) ion, one resulting complex exhibits a strong orange-light emission, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. researchgate.net Similarly, a silver(I) coordination polymer with the Dpya ligand displays photoluminescence with an emission peak at 530 nm when excited at 450 nm. researchgate.net

Complexes of cadmium(II) with the related Schiff base ligand 4-methyl-N-(pyridin-2-ylmethylidene)aniline have also been investigated for their solid-state photoluminescence. iucr.orgnih.gov The study of such complexes helps in understanding how metal coordination and crystal packing influence the emissive properties of materials derived from the pyridine-aniline scaffold.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in frequency conversion, optical switching, and data storage. rsc.org The NLO response in organic molecules is often associated with a high degree of π-conjugation and intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups. rsc.org

The this compound structure contains both a donor (aniline) and an acceptor (pyridine) group, making it a candidate for NLO applications. Research on related systems has provided valuable insights. The third-order NLO properties of coordination compounds involving the ligand N,N-dimethyl-4-(pyridin-4-yldiazenyl) aniline (Dpya) were measured using the Z-scan technique with a 532 nm laser. researchgate.net The ligand itself and several of its coordination complexes showed non-linear reversible saturated absorption (RSA) behavior. researchgate.net

Furthermore, studies on 4-styrylpyridines coordinated to zinc porphyrins demonstrate how the quadratic hyperpolarizability (β), a measure of the second-order NLO response, can be tuned. mdpi.com Coordination to a metal center can significantly enhance the NLO response of pyridine-based ligands. mdpi.com The NLO properties are influenced by factors such as the nature of the substituent on the pyridine ring and the type of metal-ligand interaction, including charge transfer from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). mdpi.com

Luminescence and Photoluminescent Properties

Adsorption Studies for Surface Modification and Corrosion Inhibition

The ability of this compound derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors, particularly for mild steel in acidic environments. rsc.orgresearchgate.netdntb.gov.ua The inhibition mechanism involves the formation of a protective film on the metal surface, which blocks the active sites for corrosion. acs.org The adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron. researchgate.net

Studies on urea (B33335) derivatives of this compound have shown high inhibition efficiencies. researchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. rsc.orgresearchgate.net

The effectiveness of these inhibitors is influenced by the substituents on the phenylurea portion of the molecule. For example, an electron-donating methyl group (-CH3) was found to enhance the inhibition efficiency compared to a hydrogen (-H) or an electron-withdrawing fluorine (-F) atom. researchgate.net This highlights the role of electronic effects in the adsorption process and subsequent corrosion protection.

Table 1: Corrosion Inhibition Efficiency of this compound Derivatives This interactive table summarizes the maximum inhibition efficiency of different urea derivatives on mild steel in a 1M HCl solution as reported in research studies.

Compound Structure Maximum Inhibition Efficiency (%) Reference
1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-1) Phenylurea attached to the aniline part of the core structure. 94.97 ± 0.38 researchgate.net
1-(4-fluorophenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-2) Fluorophenylurea attached to the aniline part. 93.60 ± 0.62 researchgate.net
1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-3) Methylphenylurea attached to the aniline part. 97.42 ± 0.48 researchgate.net
4-amino-N,N-di-(2-pyridylmethyl)-aniline Aniline with two pyridylmethyl groups on the nitrogen. >90% (at optimal concentration) rsc.org

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : 100-ns trajectories assess stability of ligand-KDR complexes (e.g., RMSD <2.0 Å indicates strong binding) .
  • ADMET Prediction : Tools like Schrödinger’s QikProp evaluate pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
  • In vitro assays : Kinase inhibition (e.g., ELISA-based KDR phosphorylation assays) and cytotoxicity profiling (e.g., IC₅₀ in HUVEC cells) validate computational predictions .

How do structural modifications of this compound impact its biological activity?

Q. Advanced

  • Pyridine ring substitution : 4-Pyridyl groups enhance KDR affinity (ΔG = −9.2 kcal/mol) vs. 3-pyridyl (ΔG = −7.8 kcal/mol) via stronger π-π stacking .
  • Aniline substituents : Electron-withdrawing groups (e.g., -NO₂) improve solubility but reduce cell permeability (PSA >80 Ų vs. <60 Ų for -CH₃ derivatives) .
  • Linker optimization : Methylenic linkers (vs. ethylene) reduce conformational flexibility, improving binding entropy (ΔS = +15 cal/mol·K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.